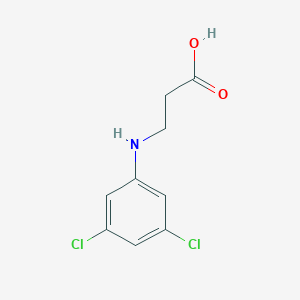

3-(3,5-Dichlorophenylamino)propionic acid

Description

Contextualization within Halogenated Phenylamine and Propanoic Acid Derivatives

Halogenated phenylamines are a class of compounds where one or more hydrogen atoms on a phenylamine (aniline) molecule are replaced by halogen atoms. The presence of halogens, such as chlorine, can significantly alter the electronic properties and reactivity of the aromatic ring. This can influence the compound's acidity, basicity, and susceptibility to further chemical transformations.

Propanoic acid and its derivatives are ubiquitous in organic chemistry and biochemistry. Propanoic acid itself is a naturally occurring carboxylic acid. wikipedia.org Derivatives of propanoic acid, particularly those with aryl substitutions, are a significant family of compounds in medicinal chemistry. The propanoic acid moiety provides a carboxylic acid functional group that can participate in various reactions, such as esterification and amide bond formation, and can also interact with biological targets.

3-(3,5-Dichlorophenylamino)propionic acid integrates both of these structural features. The dichlorinated phenyl group is an electron-withdrawing moiety, which can influence the nucleophilicity of the amine nitrogen. The propionic acid tail provides a hydrophilic carboxylic acid group, making the molecule amphipathic.

Academic Significance in Organic Synthesis and Biochemical Studies

The academic significance of this compound lies in its potential as a building block in organic synthesis and as a subject of biochemical investigation. As a derivative of β-alanine, it belongs to the class of β-amino acids. Polymers of β-amino acids, known as β-peptides, are of interest because they can form stable secondary structures similar to α-peptides and are often resistant to enzymatic degradation.

In organic synthesis, the compound can be a precursor to more complex molecules. The carboxylic acid and the secondary amine functionalities allow for a range of chemical modifications. The aromatic ring can also be a site for further functionalization, although the presence of two chlorine atoms can deactivate the ring towards certain electrophilic substitution reactions.

While specific biochemical studies on this compound are not extensively documented in publicly available literature, compounds with similar structures, such as N-aryl-β-alanine derivatives, have been investigated for a variety of biological activities. The general structure of an N-aryl-β-amino acid is a scaffold that can be modified to interact with various biological targets.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 442.4±35.0 °C |

| Density | 1.459±0.06 g/cm³ |

| pKa | 4.43±0.10 |

Note: The data in this table is based on computational predictions. chemicalbook.com

A plausible method for the synthesis of this compound is through a Michael addition reaction. tandfonline.comresearchgate.net This reaction would involve the addition of 3,5-dichloroaniline (B42879) to acrylic acid or one of its esters. The reaction is typically catalyzed by a base or, in some cases, an acid. The nucleophilic nitrogen of the 3,5-dichloroaniline attacks the β-carbon of the acrylic acid, which is an α,β-unsaturated carbonyl compound.

The general scheme for this reaction is as follows:

3,5-Dichloroaniline + Acrylic Acid → this compound

This synthetic route is a common and efficient way to prepare N-aryl-β-alanine derivatives. The reaction conditions can often be tuned to achieve high yields.

While detailed research findings on the specific applications of this compound are limited, its structural motifs suggest potential areas of investigation. The combination of a dichlorinated phenyl ring and an amino acid structure is found in a number of biologically active compounds. For instance, the dichlorophenyl group is a feature in some pesticides and pharmaceuticals.

Further research could explore the utility of this compound as an intermediate in the synthesis of novel heterocyclic compounds or as a ligand for metal complexes. The N-H and O-H protons are acidic and could be deprotonated to form salts or coordinate with metal ions.

The presence of the halogenated phenylamine could also prompt studies into its environmental fate and metabolism, as halogenated anilines are a class of compounds with known environmental persistence.

Properties

IUPAC Name |

3-(3,5-dichloroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-7(11)5-8(4-6)12-2-1-9(13)14/h3-5,12H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQFNPSDKJAWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476617 | |

| Record name | N-(3,5-Dichlorophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150571-02-1 | |

| Record name | N-(3,5-Dichlorophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 3,5 Dichlorophenylamino Propionic Acid and Analogues

Established Synthetic Pathways for the Core 3-(3,5-Dichlorophenylamino)propionic acid Structure

The construction of the this compound framework is most commonly achieved through a conjugate addition reaction, which efficiently forms the key carbon-nitrogen bond. This approach is favored for its reliability and the ready availability of starting materials.

Amino Group Introduction and Anilination Reactions

The introduction of the 3,5-dichlorophenylamino group onto the propionic acid backbone is typically accomplished via a Michael-type conjugate addition reaction. nih.govresearchgate.net This reaction involves the nucleophilic attack of 3,5-dichloroaniline (B42879) on an acrylic acid derivative, which serves as the Michael acceptor. The electron-withdrawing nature of the dichlorinated aromatic ring modulates the nucleophilicity of the aniline's amino group, a factor that can be managed by the choice of reaction conditions.

A common strategy involves the reaction of 3,5-dichloroaniline with an acrylate ester, such as methyl acrylate or ethyl acrylate, often catalyzed by a base or conducted at elevated temperatures. nih.gov The use of an ester as the Michael acceptor is often preferred due to its higher reactivity compared to the free acid and better solubility in organic solvents. dcu.ie The reaction proceeds to form the corresponding ester precursor, ethyl 3-(3,5-dichlorophenylamino)propanoate or its methyl equivalent. While direct addition to acrylic acid is also possible, it can be less efficient. researchgate.netdcu.ie

Table 1: Representative Conditions for Anilination via Michael Addition

| Nucleophile | Michael Acceptor | Solvent/Catalyst | Temperature | Product |

|---|---|---|---|---|

| 3,5-Dichloroaniline | Methyl Acrylate | 2-Propanol or neat | Reflux | Methyl 3-(3,5-dichlorophenylamino)propanoate |

| 3,5-Dichloroaniline | Ethyl Acrylate | Imidazolium chloride/Xylene | 140 °C | Ethyl 3-(3,5-dichlorophenylamino)propanoate |

| 3,5-Dichloroaniline | Acrylic Acid | Water or Acid Catalyst | Reflux | This compound |

Carboxylic Acid Moiety Formation Techniques

When the anilination reaction is performed using an acrylate ester, a subsequent hydrolysis step is required to yield the final carboxylic acid. This saponification is a standard and high-yielding transformation in organic synthesis. The ester precursor is typically treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by heating under reflux. orgsyn.orgnih.gov

The reaction proceeds through the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. nih.gov After the reaction is complete, the resulting carboxylate salt is neutralized with a strong acid, such as hydrochloric acid, to precipitate the desired this compound. orgsyn.org This two-step sequence—Michael addition followed by hydrolysis—represents the most prevalent and efficient route to the target compound.

Alternatively, direct synthesis is possible by reacting 3,5-dichloroaniline with acrylic acid itself, though this may require harsher conditions or specific catalysts to achieve good conversion. beilstein-journals.org Another method for generating a propionic acid moiety involves the hydrolysis of a corresponding nitrile, which can be formed from different synthetic precursors. quora.com

Halogenated Aromatic Ring Assembly and Functionalization

The 3,5-dichlorophenyl moiety is a critical pharmacophore, and its synthesis begins with commercially available precursors. The key starting material, 3,5-dichloroaniline, is not typically assembled during the synthesis of the final propionic acid derivative but is rather procured as a standalone reagent. nih.govgoogle.com

The industrial synthesis of 3,5-dichloroaniline can be achieved through various routes. One common method involves the hydrogenation of 3,5-dichloronitrobenzene. google.com Other patented methods describe multi-step sequences starting from more accessible materials like 2,4-dichloroaniline, which undergoes bromination, deamination (via a diazonium salt intermediate), and finally ammonolysis to yield the desired 3,5-disubstituted product. google.comquickcompany.in The stability of the dichloro-substitution pattern under the conditions of anilination and hydrolysis makes it an ideal and robust component for the synthesis.

Stereoselective Synthesis Approaches for Chiral Analogues

The core structure of this compound is achiral. However, the introduction of substituents on the propionic acid backbone can create one or more stereocenters, leading to chiral analogues. The synthesis of enantiomerically pure β-amino acids is of significant interest, and several stereoselective strategies can be applied.

One established approach is the use of chiral auxiliaries. For instance, a chiral auxiliary like tert-butanesulfinamide can be condensed with an appropriate aldehyde to form a chiral N-sulfinyl imine. yale.edu Nucleophilic addition of a suitable two-carbon unit (e.g., from a silyl ketene acetal in a Mukaiyama-type aldol reaction) to this imine, followed by removal of the auxiliary, can yield chiral β-amino esters with high stereoselectivity.

Another powerful method involves asymmetric catalysis. Chiral transition metal complexes, such as those based on Nickel(II), have been successfully used to control the stereochemistry in the synthesis of α- and β-amino acids. mdpi.com These catalysts create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. mdpi.com While specific applications of these methods for the direct asymmetric synthesis of this compound analogues are not widely published, these established principles in amino acid synthesis represent the state-of-the-art approach for obtaining chiral derivatives. sci-hub.segoogle.com

Chemical Derivatization for Structure-Activity Relationship (SAR) and Mechanistic Investigations

Chemical derivatization of the this compound core structure is a key strategy for investigating structure-activity relationships (SAR) and probing biological mechanisms. Modifications typically target the carboxylic acid and secondary amine functionalities, as these sites are amenable to a wide range of chemical transformations.

Amide and Ester Derivatives Synthesis

The carboxylic acid group is a primary handle for derivatization, allowing for the synthesis of a diverse library of amide and ester analogues.

Amide Synthesis: Amides are readily prepared by coupling the parent carboxylic acid with a primary or secondary amine. This transformation is typically mediated by a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS). rsc.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the stable amide bond. This method has been used to synthesize complex derivatives, such as (E)-3-(1-(3-((3,5-Dichlorophenyl)amino)-3-oxopropyl)-1H-benzo[d]imidazol-2-yl)acrylic acid, for biological evaluation. Another example is the synthesis of 3-(3,5-Dichloroanilinocarbonyl)propionic acid, where the amino group of 3,5-dichloroaniline forms an amide bond with succinic anhydride. nih.gov

Ester Synthesis: Ester derivatives can be synthesized through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, esters can be formed under milder conditions by reacting the acid with an alkyl halide in the presence of a non-nucleophilic base. These derivatization strategies are fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and metabolic stability, which are critical for developing compounds with desired biological profiles. orientjchem.orgmdpi.com

Table 2: Common Derivatization Reactions of this compound

| Functional Group Targeted | Reaction Type | Reagents | Derivative Class |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Primary/Secondary Amine, EDC/DCC | Amides |

| Carboxylic Acid | Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Esters |

| Secondary Amine | N-Alkylation | Alkyl Halide, Base | Tertiary Amines |

| Secondary Amine | N-Acylation | Acyl Chloride, Base | N-Acyl Derivatives |

Modification of the Propanoic Acid Side Chain

The propanoic acid side chain of this compound offers a primary site for derivatization, most commonly through reactions involving the carboxylic acid group. These modifications can significantly alter the compound's polarity, solubility, and ability to interact with biological targets. Key derivatization strategies include esterification and amidation.

Esterification involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. This transformation is often employed to enhance the lipophilicity of the parent compound. For instance, the reaction of an N-aryl-β-alanine with an alcohol (R-OH) under acidic conditions yields the corresponding ester.

Amidation , the formation of an amide bond by reacting the carboxylic acid with an amine, is another prevalent modification. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine (R-NH2). Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct formation of the amide bond. fishersci.it These amide derivatives can introduce new functional groups and potential hydrogen bonding sites.

The following table summarizes common modifications of the propanoic acid side chain:

| Starting Material | Reagent(s) | Product | Modification Type |

| This compound | Methanol, H₂SO₄ | Methyl 3-(3,5-Dichlorophenylamino)propionate | Esterification |

| This compound | Thionyl chloride, then Benzylamine | N-Benzyl-3-(3,5-Dichlorophenylamino)propionamide | Amidation |

| This compound | Ethylamine, EDC, HOBt | N-Ethyl-3-(3,5-Dichlorophenylamino)propionamide | Amidation |

This table presents illustrative examples of potential derivatization reactions based on general synthetic methodologies for N-aryl-β-alanines.

Substituent Variations on the Dichlorophenyl Moiety

Altering the substitution pattern on the dichlorophenyl ring is a critical strategy for fine-tuning the electronic and steric properties of the molecule. The synthesis of analogues with different substituents on the phenyl ring typically starts from a correspondingly substituted aniline (B41778). The core synthesis of the N-aryl-β-alanine structure is often achieved through a Michael addition reaction, where a substituted aniline is added to an acrylic acid derivative. researchgate.netuky.eduresearchgate.netnih.gov

For example, the reaction of a substituted aniline with an acrylate, such as methyl acrylate, can be facilitated by various catalysts or by microwave irradiation to yield the corresponding β-amino ester, which can then be hydrolyzed to the carboxylic acid. researchgate.netnih.gov This approach allows for the introduction of a wide range of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups, as well as halogens at different positions.

The table below illustrates the synthesis of various N-aryl-β-alanine analogues through the Michael addition of substituted anilines to an acrylate.

| Aniline Derivative | Acrylic Acid Derivative | Product (after hydrolysis) | Phenyl Substituent Variation |

| 3,5-Dichloroaniline | Methyl acrylate | This compound | 3,5-Dichloro |

| 3,4-Dichloroaniline | Acrylic acid | 3-(3,4-Dichlorophenylamino)propionic acid | 3,4-Dichloro |

| 4-Chloroaniline | Ethyl acrylate | 3-(4-Chlorophenylamino)propionic acid | 4-Chloro |

| 3-Fluoroaniline | Methyl acrylate | 3-(3-Fluorophenylamino)propionic acid | 3-Fluoro |

This table provides examples of how variations in the starting aniline can lead to analogues of this compound with different substitution patterns on the phenyl ring, based on the principles of the aza-Michael addition reaction.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 3,5 Dichlorophenylamino Propionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. While literature confirms the characterization of the title compound by NMR, specific spectral data is not extensively published. nih.gov The expected spectral features are detailed below based on the known molecular structure.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the protons on the 3,5-dichlorophenyl ring. Due to symmetry, the protons at the C2 and C6 positions would be equivalent, as would the proton at the C4 position, leading to predictable splitting patterns. The propionic acid chain would produce two signals, corresponding to the two non-equivalent methylene (B1212753) (-CH₂-) groups, which would appear as triplets due to coupling with each other. The amide (N-H) and carboxylic acid (O-H) protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to show eight distinct signals: two for the carbonyl carbons (amide and carboxylic acid), four for the aromatic carbons (with C3/C5 and C2/C6 being equivalent), and two for the methylene carbons of the succinamic acid moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-[(3,5-Dichloroanilino)carbonyl]propionic acid

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| COOH | Carboxylic Acid | 10.0 - 12.0 (broad s) | 175 - 185 |

| NH | Amide | 8.0 - 9.5 (broad s) | - |

| C=O | Amide | - | 170 - 175 |

| Ar-H (C2, C6) | Aromatic | 7.5 - 7.8 (d) | 115 - 125 |

| Ar-H (C4) | Aromatic | 7.1 - 7.3 (t) | 120 - 130 |

| Ar-C (C1) | Aromatic | - | 138 - 142 |

| Ar-C (C3, C5) | Aromatic | - | 133 - 137 |

| -CH₂-C=O | Methylene | 2.6 - 2.8 (t) | 29 - 35 |

Note: Predicted values are based on standard chemical shift ranges for the respective functional groups.

Two-dimensional (2D) NMR techniques are instrumental in confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. A key expected correlation (cross-peak) would be observed between the two methylene groups of the propionic acid chain, confirming their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would definitively link each proton signal to the carbon signal of the atom it is directly attached to. This would allow for the unambiguous assignment of the methylene protons to their corresponding methylene carbons and the aromatic protons to their respective aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is employed to validate the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of 3-[(3,5-dichloroanilino)carbonyl]propionic acid is C₁₀H₉Cl₂NO₃, corresponding to a molecular weight of 262.08 g/mol . nih.govnih.gov

The mass spectrum would show a molecular ion peak [M]⁺ at m/z 262. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks at m/z 264 ([M+2]⁺) and m/z 266 ([M+4]⁺), with relative intensities of approximately 65% and 10% of the M peak, respectively.

The fragmentation of the molecular ion is expected to occur through characteristic pathways for amides and carboxylic acids. Key fragmentation events would include:

Alpha-cleavage: Scission of bonds adjacent to the carbonyl groups.

Amide bond cleavage: Cleavage of the C-N bond, leading to fragments corresponding to the 3,5-dichloroaniline (B42879) portion and the succinic acid portion.

Decarboxylation: Loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

Table 2: Predicted Key Fragments in the Mass Spectrum of 3-[(3,5-Dichloroanilino)carbonyl]propionic acid

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 262/264/266 | [C₁₀H₉Cl₂NO₃]⁺ | Molecular Ion [M]⁺ |

| 217/219/221 | [C₁₀H₈Cl₂NO]⁺ | Loss of -COOH |

| 162/164 | [C₆H₅Cl₂N]⁺ | 3,5-Dichloroaniline radical cation |

| 161/163 | [C₆H₄Cl₂N]⁺ | 3,5-Dichloroanilino fragment |

| 101 | [C₄H₅O₃]⁺ | Succinamic acid fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The compound has been characterized by its infrared spectrum. nih.gov

The IR spectrum is expected to show several characteristic absorption bands:

A very broad band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.

A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching of the secondary amide.

A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.

Another strong C=O stretching band for the amide carbonyl (Amide I band) is expected around 1650-1680 cm⁻¹.

The N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹.

C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Amide |

| 1725-1700 | C=O stretch | Carboxylic Acid |

| 1680-1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1250 | C-N stretch | Amide |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Cl bonds.

X-ray Crystallography for Solid-State Structure and Crystal Packing Elucidation

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and packing arrangement in the solid state. The crystal structure of 3-[(3,5-dichloroanilino)carbonyl]propionic acid has been determined and reported in detail. nih.govnih.govresearchgate.net

The compound crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The analysis reveals that the conformations of the N-H and C=O bonds within the amide segment are anti to each other. nih.gov Similarly, the amide oxygen atom and the carbonyl oxygen of the acid segment are also in an anti conformation relative to the hydrogen atoms on the adjacent methylene groups. nih.gov A notable feature is the relatively rare anti-conformation of the C=O and O-H bonds of the carboxylic acid group, which is attributed to the influence of intermolecular hydrogen bonding. nih.gov

The crystal packing is dominated by a network of intermolecular hydrogen bonds. Specifically, N—H···O and O—H···O interactions link the molecules into infinite chains. nih.govnih.gov This hydrogen bonding is a key factor in the stability of the crystal lattice.

Table 4: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₉Cl₂NO₃ |

| Formula weight | 262.08 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.350 (1) |

| b (Å) | 10.318 (2) |

| c (Å) | 15.031 (3) |

| β (°) | 99.44 (2) |

| Volume (ų) | 1124.5 (3) |

| Z | 4 |

Data sourced from Gowda et al., 2009. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Isolation

Advanced chromatographic techniques are essential for the purification of synthesized compounds and for the accurate assessment of their purity. Synthetic procedures for this compound describe purification via recrystallization from ethanol. nih.gov For quantitative purity analysis and isolation of potential impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice.

A suitable method for 3-[(3,5-dichloroanilino)carbonyl]propionic acid would be a reverse-phase HPLC (RP-HPLC) method. This would typically involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is effective for separating moderately polar to nonpolar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with an acid modifier like 0.1% formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic group) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV detector set to a wavelength where the dichlorophenyl chromophore absorbs strongly, likely in the range of 210-260 nm.

This method would allow for the separation of the target compound from starting materials (e.g., 3,5-dichloroaniline, succinic anhydride) and any side products, enabling precise purity determination (e.g., >99%) and isolation of impurities for further characterization.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-[(3,5-Dichloroanilino)carbonyl]propionic acid |

| N-(3,5-Dichlorophenyl)succinamic acid |

| Ethanol |

| Toluene |

| Succinic anhydride |

| 3,5-Dichloroaniline |

| Acetonitrile |

| Methanol |

| Formic acid |

| Trifluoroacetic acid |

Computational Chemistry and Theoretical Investigations of 3 3,5 Dichlorophenylamino Propionic Acid

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in this regard, providing a framework to explore the molecule's geometry, electronic landscape, and vibrational behavior.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Both DFT and Hartree-Fock methods can be employed to find the minimum energy conformation of 3-(3,5-Dichlorophenylamino)propionic acid. These calculations iteratively adjust the positions of the atoms until the forces on them are negligible, resulting in a prediction of bond lengths, bond angles, and dihedral angles.

For instance, a study on the structurally similar compound, 3-(4-Fluorophenyl)propionic acid, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve a detailed understanding of its optimized geometry. researchgate.net A similar approach for this compound would reveal the precise spatial arrangement of its dichlorophenyl ring, the amino linker, and the propionic acid chain. The electronic structure analysis that accompanies geometry optimization provides information on the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are crucial for understanding its reactivity.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-N | ~1.38 Å | |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-N-H | ~120° |

| C-C-O | ~125° | |

| Dihedral Angle | C-C-N-C | Variable (describes conformation) |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar molecular structures. Specific computational studies on this compound are required for accurate data.

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies at which the molecule will vibrate, corresponding to the absorption peaks in its infrared (IR) and Raman spectra. Each vibrational mode involves specific motions of the atoms, such as stretching, bending, and twisting of chemical bonds. Theoretical vibrational analysis is invaluable for interpreting experimental spectra. For example, computational studies on phenylalanine have successfully assigned the observed vibrational modes to specific molecular motions. acs.org

For this compound, such an analysis would predict characteristic frequencies for the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C-Cl stretches of the dichlorophenyl ring, among others. Comparing these theoretical predictions with experimental spectroscopic data can confirm the molecule's structure and provide insights into its bonding environment.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amino) | Stretching | ~3400 |

| C=O (carboxylic acid) | Stretching | ~1720 |

| C-Cl (aromatic) | Stretching | ~1100 |

| O-H (carboxylic acid) | Stretching | ~3300 (broad) |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar molecular structures. Specific computational studies on this compound are required for accurate data.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure in terms of the distribution and energy of electrons in different orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Studies on chloro-substituted anilines reveal how the presence of chlorine atoms influences the energy and distribution of these frontier orbitals. orientjchem.org

An electrostatic potential (ESP) map visually represents the charge distribution on the surface of the molecule. Regions of negative potential (typically colored red) indicate an abundance of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the chlorine atoms, and positive potential near the amino and hydroxyl hydrogens. Theoretical investigations of dichlorobenzene isomers provide insights into how chlorine substitution patterns affect the electrostatic potential. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound (Hypothetical Data)

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: The data in this table is hypothetical and serves as an illustrative example based on values for similar aromatic amines. Specific computational studies on this compound are required for accurate data.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment, such as a solvent or a biological target.

For this compound, MD simulations in an aqueous solution can explore the different conformations adopted by the flexible propionic acid chain and the rotation around the C-N bond. nih.gov These simulations can identify the most populated conformations and the energy barriers between them, providing a detailed understanding of the molecule's dynamic nature.

Furthermore, if this compound is being investigated for its potential as a drug, MD simulations can be used to study its interactions with a target protein. By placing the molecule in the binding site of a protein, the simulation can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding its mechanism of action and for designing more potent derivatives.

Theoretical Studies on Reaction Mechanisms and Transition States in Synthesis

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, theoretical calculations can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

The synthesis of this compound likely involves reactions such as a Michael addition or an N-arylation. rsc.orgresearchgate.net Theoretical studies can elucidate the step-by-step mechanism of these reactions. For example, in a Michael addition, calculations can model the nucleophilic attack of the amine on an appropriate precursor and the subsequent protonation steps. masterorganicchemistry.com

By calculating the energies of the transition states, chemists can predict the activation energy of the reaction, which is related to the reaction rate. This allows for a comparison of different synthetic routes and reaction conditions to identify the most efficient method for preparing the target molecule. These theoretical insights can guide experimental work and accelerate the development of optimized synthetic protocols.

Molecular Interactions and Biochemical Target Engagement in Pre Clinical Research

In Vitro Studies of Receptor Binding and Enzyme Modulation

In vitro assays are fundamental tools in pharmacology and biochemistry, offering a controlled environment to dissect the specific molecular interactions of a test compound. These studies are crucial for identifying the primary targets of a molecule, understanding its mechanism of action, and guiding further optimization of its structure.

Radioligand binding assays are a cornerstone for characterizing the interaction between a ligand (in this case, 3-(3,5-Dichlorophenylamino)propionic acid or its analogues) and its receptor. nih.gov By using a radioactively labeled ligand, these assays can quantify the affinity (typically represented as the dissociation constant, Kd) of the compound for a specific receptor and its selectivity for that receptor over others.

While specific radioligand binding data for this compound is not extensively available in the public domain, the general methodology would involve incubating the compound with cell membranes or tissues known to express target receptors. The ability of the compound to displace a known radiolabeled ligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity. Such studies would be critical in determining which receptor families (e.g., G-protein coupled receptors, ion channels) this compound interacts with and with what potency.

Table 1: Representative Data from a Hypothetical Radioligand Binding Assay

| Receptor Subtype | Test Compound Concentration (nM) | % Inhibition of Radioligand Binding | Calculated Ki (nM) |

| Target Receptor A | 10 | 75 | 5.2 |

| Off-Target Receptor B | 10 | 15 | >1000 |

| Off-Target Receptor C | 10 | 5 | >5000 |

This table is illustrative and does not represent actual experimental data for this compound.

Biochemical assays are employed to investigate the direct effect of a compound on the activity of a purified enzyme. These studies can reveal whether a compound acts as an inhibitor, an activator, or has no effect on a particular enzyme. For a compound like this compound, its structural resemblance to certain classes of enzyme inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, makes such investigations particularly relevant. nih.gov

An in vitro enzyme assay would typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is then measured. A decrease in the rate of product formation would indicate enzyme inhibition, from which parameters like the half-maximal inhibitory concentration (IC50) can be determined. Studies on analogues of dichlorophenylamino acids have shown that the nature and position of substituents on the phenyl rings can significantly influence their enzyme inhibitory activity. nih.gov

Moving from isolated proteins to a cellular context, in vitro cell-based assays are used to understand how a compound affects cellular signaling pathways. These pathways are complex networks of protein interactions that govern cellular processes. While specific data on this compound is limited, studies on structurally related propionic acid derivatives, such as Indole-3-propionic acid, have demonstrated modulation of various pathways, including those involved in inflammation and oxidative stress. researchgate.netnih.govresearchgate.netmdpi.com For instance, related compounds have been shown to influence pathways mediated by transcription factors like NF-κB and receptors such as the aryl hydrocarbon receptor (AHR) and Pregnane X receptor (PXR). researchgate.net

To assess the impact of this compound on cellular pathways, researchers would treat cultured cells with the compound and then measure changes in the levels or activity of key signaling molecules. Techniques like Western blotting, ELISA, and reporter gene assays would be employed to quantify these changes. Such studies would provide a more integrated view of the compound's biological effects beyond its interaction with a single receptor or enzyme.

Environmental Fate and Degradation Pathways in Academic Contexts

Microbial Degradation Mechanisms and Metabolite Identification

There is currently no specific information available in scientific literature detailing the microbial degradation mechanisms of 3-(3,5-Dichlorophenylamino)propionic acid. Studies identifying microbial strains capable of utilizing this compound as a carbon or nitrogen source, or detailing the enzymatic pathways involved in its breakdown, have not been found. Consequently, no metabolites resulting from the microbial degradation of this specific compound have been identified or reported.

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Similarly, a thorough review of available literature did not uncover any studies focused on the abiotic transformation processes of this compound. Data regarding its susceptibility to hydrolysis under various pH conditions or its potential for photolytic degradation when exposed to sunlight are not available. The rates and products of these potential degradation pathways remain uncharacterized.

Theoretical and Modeling Studies on Environmental Persistence and Mobility

No theoretical or modeling studies that specifically assess the environmental persistence and mobility of this compound could be located. Such studies would typically involve computational models to predict its behavior in different environmental compartments, such as soil and water, based on its physicochemical properties. Key parameters like its predicted half-life in various media and its potential for leaching or sorption to soil particles have not been specifically modeled or published for this compound.

Future Research Directions and Unexplored Academic Avenues for 3 3,5 Dichlorophenylamino Propionic Acid

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of N-aryl-β-alanines is conventionally achieved through the aza-Michael addition of an aniline (B41778) to an acrylic acid derivative. For 3-(3,5-Dichlorophenylamino)propionic acid, this involves the reaction of 3,5-dichloroaniline (B42879) with a propenoate, typically followed by hydrolysis. While effective, future research should focus on developing more advanced and sustainable methods that align with the principles of green chemistry. ijsdr.orgrsc.org

Key areas for investigation include:

Catalyst Development: The uncatalyzed Michael addition of less nucleophilic aromatic amines like 3,5-dichloroaniline can be slow and require harsh conditions. um.edu.mt Research into efficient and reusable catalysts is a primary avenue. Heterogeneous catalysts, such as silica-supported aluminum chloride or metal-organic frameworks (MOFs) like CuBTC, have shown promise in accelerating aza-Michael reactions, often under mild, solvent-free conditions. tandfonline.comresearchgate.net

Alternative Media and Conditions: Moving away from traditional organic solvents is a critical goal. Ionic liquids have been demonstrated to act as both solvent and catalyst for aza-Michael additions, improving reaction rates and simplifying product isolation. rsc.org Exploring solvent-free reactions at ambient temperatures further enhances the sustainability of the synthesis. um.edu.mttandfonline.com

Novel Synthetic Routes: Beyond the Michael addition, alternative pathways could provide access to this and related compounds. For instance, palladium-catalyzed C–H arylation strategies, which directly couple an aryl group to the β-position of an alanine (B10760859) precursor, represent an advanced, though complex, alternative for creating structural diversity. acs.orgacs.org

| Strategy | Description | Potential Advantages | Reference Research |

|---|---|---|---|

| Heterogeneous Catalysis | Use of solid-supported catalysts like silica-supported AlCl₃ or metal-organic frameworks (MOFs). | Easy catalyst separation and reusability, potential for solvent-free conditions. | tandfonline.comresearchgate.net |

| Ionic Liquid Catalysis | Employing cholinium-based ionic liquids as dual solvent-catalysts. | Increased reaction rates, low catalyst loading, and greener reaction medium. | rsc.org |

| Solvent-Free Synthesis | Conducting the aza-Michael addition neat (without solvent) at ambient or slightly elevated temperatures. | Reduced solvent waste, simplified workup, lower energy consumption, high atom economy. | ijsdr.orgum.edu.mt |

| Palladium-Catalyzed C-H Arylation | Direct functionalization of the β-C-H bond of a β-alanine precursor with an aryl halide. | Offers a novel disconnection approach and access to a wider range of analogues. | acs.orgacs.org |

Elucidation of Novel Molecular Mechanisms of Action in Unexplored Biological Systems

The biological activities of this compound remain uncharacterized. However, the broader class of N-aryl amino acid derivatives exhibits diverse pharmacological profiles, including antimicrobial, anticancer, and antioxidant activities. researchgate.netijpsdronline.comontosight.airesearchgate.net Future research should systematically screen this compound against a variety of biological systems to uncover its potential functions and underlying mechanisms.

Potential areas for mechanistic investigation include:

Antimicrobial Activity: The presence of a dichlorophenyl group is a common feature in antimicrobial agents. researchgate.net Studies should assess the compound's efficacy against a panel of clinically relevant pathogens, including multidrug-resistant bacteria and fungi. Subsequent mechanistic work could explore effects on cell wall integrity, membrane potential, or essential enzymatic pathways.

Anticancer and Cytotoxic Effects: Many β-alanine derivatives have been investigated for their anticancer properties. ontosight.ai The compound should be tested against various cancer cell lines to determine its antiproliferative potential. Mechanistic studies could then focus on its effects on the cell cycle, induction of apoptosis, or interference with key signaling pathways involved in cancer progression.

Metabolic Regulation: N-aryl-β-alanine analogues have been developed as potent and orally available glucagon (B607659) receptor antagonists, highlighting a role in metabolic control. nih.gov Investigating the effect of this compound on metabolic pathways in relevant cell models (e.g., hepatocytes) could reveal novel regulatory functions.

| Biological System | Potential Mechanism to Investigate | Rationale Based on Related Compounds |

|---|---|---|

| Multidrug-Resistant Bacteria (e.g., S. aureus, P. aeruginosa) | Disruption of bacterial cell membrane; Inhibition of essential enzymes. | Chlorophenyl moieties are common in antibacterial compounds. researchgate.netijpsdronline.com |

| Human Cancer Cell Lines (e.g., Breast, Colon) | Induction of apoptosis; Cell cycle arrest; Inhibition of signaling kinases. | β-Alanine derivatives have shown anticancer and antiproliferative activity. ontosight.ainih.gov |

| Cellular Models of Oxidative Stress | Scavenging of reactive oxygen species (ROS); Modulation of antioxidant enzyme expression. | Related structures possess antioxidant properties. researchgate.net |

| Metabolic Cell Models (e.g., Hepatocytes, Adipocytes) | Antagonism of metabolic receptors (e.g., glucagon receptor); Modulation of glucose metabolism. | N-substituted β-alanine derivatives can act as receptor antagonists. nih.gov |

Discovery and Characterization of Undiscovered Biochemical Targets

Identifying the specific molecular targets with which this compound interacts is fundamental to understanding its biological function. Given the absence of known targets, a multi-pronged approach combining computational and experimental methods is warranted.

Future research directions for target discovery include:

Computational Prediction: In silico methods can provide initial hypotheses. Network pharmacology and molecular docking simulations can predict potential protein targets based on structural similarity to known ligands and binding site complementarity. researchgate.net

Experimental Screening: High-throughput screening against panels of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases, could rapidly identify potential interactions.

Affinity-Based Proteomics: This powerful technique uses a modified version of the compound as a "bait" to pull down its binding partners from cell lysates, allowing for the unbiased discovery of novel targets.

Based on the activities of structurally related molecules, several target classes are of particular interest. For example, the success of β-alanine derivatives as glucagon receptor antagonists suggests that other GPCRs could be targets. nih.gov Similarly, the role of β-phenylalanine derivatives as inhibitors of eEF2K in cancer models points toward protein kinases as a plausible target family. nih.gov

| Methodology | Description | Potential Target Classes |

|---|---|---|

| Molecular Docking & Network Pharmacology | In silico simulation of compound binding to known protein structures and analysis of protein interaction networks. | GPCRs, Kinases, Nuclear Receptors. |

| Radioligand Binding Assays | Competitive binding experiments against a panel of receptors using known radiolabeled ligands. | Neurotransmitter and Hormone Receptors. |

| Enzymatic Assays | Screening for inhibition or activation of purified enzymes. | Proteases, Kinases, Metabolic Enzymes. |

| Affinity Chromatography/Proteomics | Immobilizing the compound to isolate and identify binding proteins from cell extracts via mass spectrometry. | Novel and previously unknown targets. |

Design and Synthesis of Next-Generation Analogues with Tailored Properties for Specific Research Applications

Once initial biological activities or targets are identified, a logical next step is the rational design and synthesis of analogues to establish structure-activity relationships (SAR) and optimize properties. ontosight.ai A systematic medicinal chemistry program would allow researchers to fine-tune potency, selectivity, and drug-like characteristics for the development of highly specific chemical probes or therapeutic leads.

The structure of this compound offers three primary regions for modification:

The Aromatic Ring: The number, position, and identity of the halogen substituents can be varied. Structure-activity studies on other chlorophenyl-containing compounds have shown that these factors are critical for biological activity. researchgate.net Replacing chlorine with other groups (e.g., fluorine, trifluoromethyl, methoxy) would probe the role of electronics and sterics.

The β-Alanine Core: The length of the alkyl chain could be extended or shortened. Substituents could be introduced at the α- or β-positions to introduce chirality and conformational constraints.

The Carboxylic Acid: This functional group is a key site for modification. Conversion to esters, amides, or other bioisosteres can profoundly impact solubility, cell permeability, and metabolic stability.

This systematic approach would generate a library of related compounds, enabling a deep understanding of the SAR and facilitating the development of optimized molecules for specific research applications.

| Molecular Region | Proposed Modification | Rationale for Modification |

|---|---|---|

| Aromatic (3,5-Dichlorophenyl) Ring | Vary halogen identity (e.g., 3,5-difluoro, 3,5-dibromo) | Probe the effect of halogen size and electronegativity on binding interactions. |

| Alter substitution pattern (e.g., 2,4-dichloro, 3,4-dichloro) | Investigate the importance of substituent position for target engagement (SAR). | |

| Introduce non-halogen substituents (e.g., -CH₃, -CF₃, -OCH₃) | Evaluate the influence of electron-donating vs. electron-withdrawing groups and sterics. | |

| Replace phenyl ring with other heterocycles (e.g., pyridine, thiophene) | Explore new chemical space and alter physicochemical properties. | |

| β-Amino-propionic Acid Core | Modify chain length (e.g., 4-(arylamino)butanoic acid) | Determine optimal distance between the aromatic ring and the carboxylate group. |

| Introduce substituents on the alkyl chain | Induce conformational restriction and introduce chirality to probe stereoselectivity. | |

| N-alkylation or N-acylation | Modify the hydrogen-bonding capacity of the secondary amine and alter lipophilicity. | |

| Carboxylic Acid Terminus | Esterification (e.g., methyl or ethyl ester) | Increase lipophilicity and cell permeability; can act as a prodrug. |

| Amidation (e.g., primary, secondary, or tertiary amides) | Modify hydrogen bonding potential and remove the negative charge to alter target interactions. | |

| Conversion to bioisosteres (e.g., tetrazole, hydroxamic acid) | Retain acidic properties while potentially improving metabolic stability or target affinity. |

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-Dichlorophenylamino)propionic acid, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions involving 3,5-dichloroaniline and β-propiolactone derivatives. A common approach involves coupling 3,5-dichlorophenylamine with acrylic acid derivatives under basic conditions (e.g., NaOH in ethanol). Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours) to minimize side products like dimerization or incomplete substitution. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound . For structural analogs, microwave-assisted synthesis has been reported to reduce reaction times by 50% while maintaining yields ≥75% .

Q. What analytical methods are most effective for characterizing purity and structural integrity?

- NMR Spectroscopy : and NMR (in DMSO- or CDCl) confirm the presence of the dichlorophenyl group (δ 7.2–7.6 ppm for aromatic protons) and the propionic acid backbone (δ 2.5–3.5 ppm for CH groups).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) achieve >95% purity.

- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M–H] peaks at m/z 262–264 (depending on isotopic chlorine patterns) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific safety data for this compound are limited, guidelines for structurally similar chlorinated aromatic acids recommend:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (vermiculite).

- Waste Disposal : Incineration in halogen-approved facilities to prevent environmental release .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in related dichlorophenyl derivatives, SCXRD revealed:

- Crystal System : Triclinic (space group P1) with unit cell parameters a = 4.8568 Å, b = 8.6677 Å, c = 13.9038 Å.

- Hydrogen Bonding : Carboxylic acid groups form dimers (O–H···O distances: 2.68–2.72 Å), stabilizing the crystal lattice.

- Software : SHELX suite (SHELXL for refinement) is widely used for structure solution. Data collection with a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) achieves high-resolution (<0.8 Å) structures .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-Response Studies : Test across a broad concentration range (nM to mM) to identify non-linear effects.

- Control Experiments : Use negative controls (e.g., non-chlorinated analogs) to isolate the role of the dichlorophenyl group.

- Mechanistic Assays : Pair cytotoxicity assays (MTT or resazurin) with target-specific tests (e.g., enzyme inhibition via fluorescence polarization). Discrepancies may arise from off-target effects or solvent interference (e.g., DMSO >1% can artifactually suppress activity) .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring’s 4-position to enhance electrophilic reactivity.

- Backbone Modifications : Replace the propionic acid with α-methyl or β-alanine analogs to alter steric bulk and solubility.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G**) predict electrostatic potential surfaces, guiding rational design of derivatives with improved binding to target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.